BENZYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Overview
Description
BENZYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a triazole ring fused with a pyrimidine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of BENZYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance synthetic utility .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or nitrophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Scientific Research Applications
BENZYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, which is crucial for cell cycle regulation . Additionally, it can modulate the NF-kB inflammatory pathway, providing anti-inflammatory effects . The inhibition of ER stress and apoptosis pathways also contributes to its neuroprotective properties .
Comparison with Similar Compounds
Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share structural similarities but differ in their biological activities and specific applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their CDK2 inhibitory activity, while pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives exhibit potent antiproliferative effects . The unique combination of a triazole and pyrimidine ring in BENZYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE provides distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-13-17(19(26)29-11-14-6-3-2-4-7-14)18(24-20(23-13)21-12-22-24)15-8-5-9-16(10-15)25(27)28/h2-10,12,18H,11H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWLQXQRNXLSPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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